1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2'-methyl-3'-(N-methylamino)propyl)-, hydrochloride
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Overview
Description
Methyl-[2-methyl-3-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)propyl]azanium chloride is a complex organic compound with a unique structure that includes a benzazocin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-[2-methyl-3-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)propyl]azanium chloride typically involves multiple steps. One common method includes the alkylation of a benzazocin derivative with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl-[2-methyl-3-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)propyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Methyl-[2-methyl-3-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)propyl]azanium chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl-[2-methyl-3-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)propyl]azanium chloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-: Shares a similar ring structure but differs in functional groups.
(2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Similar in having a tetrahydro ring but with different substituents.
Manganese, tricarbonyl[(1,2,3,4,5-η)-1-methyl-2,4-cyclopentadien-1-yl]-: Contains a cyclopentadienyl ring, showing structural similarities.
Uniqueness
Methyl-[2-methyl-3-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)propyl]azanium chloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its benzazocin ring structure provides distinct chemical properties that are not found in many other compounds .
Properties
CAS No. |
7458-65-3 |
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Molecular Formula |
C16H27ClN2 |
Molecular Weight |
282.9 g/mol |
IUPAC Name |
methyl-[2-methyl-3-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C16H26N2.ClH/c1-14(12-17-2)13-18-11-7-3-4-8-15-9-5-6-10-16(15)18;/h5-6,9-10,14,17H,3-4,7-8,11-13H2,1-2H3;1H |
InChI Key |
DERBWEGEHOPABL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH2+]C)CN1CCCCCC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
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